molecular formula C15H18ClNO3S B2474295 (2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1705271-08-4

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2474295
CAS No.: 1705271-08-4
M. Wt: 327.82
InChI Key: HVFGLNVKOBQUEQ-UHFFFAOYSA-N
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Description

(2-chlorophenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C15H18ClNO3S and its molecular weight is 327.82. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 8-(2-chlorobenzoyl)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane, primarily targets Janus kinases (JAKs) , specifically JAK1 and TYK2 . JAKs are crucial regulators of intracellular responses triggered by key proinflammatory cytokines and are clinically validated therapeutic targets for treating various autoimmune diseases .

Mode of Action

This compound is a highly potent and selective inhibitor of JAK1 and TYK2 . It achieves its selectivity by avoiding inhibition of JAK2 and JAK3 . The compound exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway, which is associated with Th1 and Th17 cell differentiation and activation . This pathway has been implicated in the pathogenesis of psoriasis and inflammatory bowel diseases (IBD), making JAK1 and TYK2 highly attractive targets for the treatment of these disorders .

Pharmacokinetics

The compound is orally bioavailable . It demonstrates dose-dependent efficacy in commonly studied animal models . .

Result of Action

The compound’s action results in significant inhibition of inflammation, bone resorption, splenomegaly, and body weight change in adjuvant-induced disease in rats . It also exhibits potent cellular activity for JAK1-mediated IL-6 signaling .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, due to the unique structure of the skin, the efficacy of topically applied JAK inhibitors for treating atopic dermatitis (AD) can be limited . This compound, when prepared as a topical formulation, provides a promising low-frequency and low-dose treatment method for ad .

Properties

IUPAC Name

(2-chlorophenyl)-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S/c1-21(19,20)12-8-10-6-7-11(9-12)17(10)15(18)13-4-2-3-5-14(13)16/h2-5,10-12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFGLNVKOBQUEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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